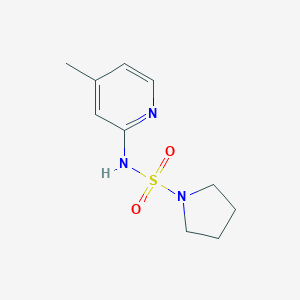

![molecular formula C21H27N3O3 B279210 N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)

N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. It is commonly referred to as "DIBO" and is a derivative of benzamide.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide varies depending on the specific research application. As an inhibitor of protein-protein interactions, it likely binds to specific sites on proteins involved in cancer cell proliferation and metastasis, preventing them from interacting with other proteins and inhibiting their function. As an inhibitor of acetylcholinesterase, it likely binds to the enzyme's active site, preventing it from breaking down acetylcholine and increasing its levels in the brain. As a ligand for imaging amyloid plaques, it likely binds specifically to the plaques, allowing them to be visualized using imaging techniques.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide vary depending on the specific research application. As an inhibitor of protein-protein interactions, it may inhibit cancer cell proliferation and metastasis. As an inhibitor of acetylcholinesterase, it may increase acetylcholine levels in the brain, potentially improving cognitive function. As a ligand for imaging amyloid plaques, it may allow for the visualization of these plaques in the brain, aiding in the diagnosis and monitoring of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide in lab experiments is its potential specificity for certain proteins or enzymes, allowing for targeted inhibition or imaging. However, one limitation is that it may have off-target effects or interact with other proteins or enzymes, leading to unintended consequences.

Future Directions

There are several future directions for the use of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide in scientific research. It may continue to be studied as a potential inhibitor of protein-protein interactions involved in cancer cell proliferation and metastasis. It may also be studied as a potential treatment for Alzheimer's disease, either as an inhibitor of acetylcholinesterase or as a ligand for imaging amyloid plaques. Additionally, it may be studied for its potential use in other research applications, such as in the development of new drugs or imaging agents.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to produce 3,5-dimethylphenyl chloroacetate. This intermediate is then reacted with N,N-dimethylethylenediamine to produce N-[2-(dimethylamino)ethyl]-3,5-dimethylphenylcarbamate. Finally, this compound is reacted with benzoyl chloride to produce N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide has been used in various scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions involved in cancer cell proliferation and metastasis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. Additionally, it has been studied as a potential ligand for imaging amyloid plaques in Alzheimer's disease.

properties

Product Name |

N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide |

|---|---|

Molecular Formula |

C21H27N3O3 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzamide |

InChI |

InChI=1S/C21H27N3O3/c1-15-11-16(2)13-17(12-15)27-14-20(25)23-19-8-6-5-7-18(19)21(26)22-9-10-24(3)4/h5-8,11-13H,9-10,14H2,1-4H3,(H,22,26)(H,23,25) |

InChI Key |

XNMSSRLHCVWVDN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCCN(C)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCCN(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)

![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)

![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)

![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)

![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)

![4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)

![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)

![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)

![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)

![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide](/img/structure/B279223.png)